N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNVKOSUVTUVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-2-(naphthalen-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid at low temperatures.
Major Products
Oxidation: Formation of N-(2-oxo-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.
Reduction: Formation of N-(2-amino-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.
Substitution: Formation of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function. The naphthalene moiety may also facilitate π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Key Structural Analogues:
N-(2-nitrophenyl)furan-2-carboxamide (I) : Features a nitro-substituted phenyl group instead of the naphthalene-hydroxyethyl chain. The nitro group disrupts planarity in the central carboxamide fragment due to intramolecular N–H⋯O interactions, leading to a dihedral angle of 9.71° between the phenyl and furan rings .
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3): Contains a nitro-naphthofuran core with an acetylated amine and ester group.
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide : Shares the naphthalen-1-yl group but replaces the furan carboxamide with a piperidine-carboxamide scaffold, showing antiviral activity against SARS-CoV-2 .
Table 1: Structural and Electronic Comparison
Physical and Chemical Properties
- Melting Points : N-(2-nitrophenyl)furan-2-carboxamide melts at 388 K, while naphthofuran derivatives (e.g., compound 3) generally exhibit higher melting points (>400 K) due to increased aromaticity and molecular weight .
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a furan ring via a carboxamide group. Its molecular formula is , with a molecular weight of 251.27 g/mol. The structure contributes to its biochemical interactions, including enzyme inhibition and activation.
Interaction with Biomolecules
This compound interacts with various enzymes and proteins, influencing their activity. The weak intramolecular hydrogen bonding (C–H···O type) enhances its stability and reactivity, allowing it to bind effectively to target biomolecules.
Molecular Mechanism
The compound's mechanism of action includes:
- Enzyme Inhibition/Activation : It modulates the activity of specific enzymes, potentially leading to therapeutic effects.
- Gene Expression Changes : It may alter gene expression profiles, impacting cellular functions.
- Binding Affinity : The compound's binding is facilitated by van der Waals forces and hydrogen bonding, enhancing its interaction with active sites on proteins.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has been shown to exhibit:
- Antibacterial Activity : Effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
- Antifungal Activity : Demonstrates moderate antifungal effects against various strains, although specific MIC values require further investigation.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. It is being explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, although specific case studies are still limited.
Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (μM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Bactericidal action observed |
| Antifungal | Candida species | TBD | Moderate activity noted |
| Anticancer | Various cancer cell lines | TBD | Induces apoptosis in vitro |
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2-furoic acid with 2-amino-2-(naphthalen-1-yl)ethanol under controlled conditions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). Optimizing reaction conditions is crucial for maximizing yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the hydroxyethyl-naphthalene intermediate via nucleophilic substitution or condensation. Subsequent coupling with furan-2-carboxylic acid derivatives (e.g., using DCC/DMAP as coupling agents) forms the amide bond. Optimization includes:
- Temperature : Controlled heating (e.g., reflux at 100–120°C) to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
- Catalysts : Use of triethylamine to neutralize HCl byproducts during amide bond formation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm hydrogen/carbon environments, with key signals for the naphthalene (δ 7.2–8.5 ppm) and furan (δ 6.3–7.4 ppm) moieties .
- X-ray Crystallography : SHELX software refines crystal structures, resolving dihedral angles between the naphthalene and furan rings. Planarity of the amide bond (trans conformation) can be confirmed via C=O and N-H bond distances .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
Q. What in silico approaches predict the compound’s biological targets and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., SARS-CoV-2 main protease, TRP channels) by analyzing hydrogen bonds and hydrophobic interactions with the naphthalene and furan groups .
- ADMET Prediction : SwissADME calculates logP (lipophilicity) and bioavailability scores, critical for prioritizing analogs with optimal absorption and metabolic stability .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- Molecular Dynamics Simulations : Run 100-ns simulations to assess binding stability in aqueous environments, identifying false-positive docking poses .
- In Vitro Assays : Validate computational hits using enzyme inhibition assays (e.g., fluorescence-based protease activity tests). For example, IC50 values for SARS-CoV-2 inhibition can be compared to docking scores .
- Data Normalization : Apply statistical corrections (e.g., Benjamini-Hochberg) to adjust for false discovery rates in high-throughput screening .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DMSO/ethanol mixtures improves crystal quality. Challenges include poor solubility due to the hydrophobic naphthalene group.
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves weak diffraction patterns.
- Refinement : SHELXL refines disordered regions using restraints for bond lengths/angles. Twinning, if present, requires integration of HKL-3000 or TWINLAWS .
Q. How can structure-activity relationships (SARs) be analyzed when structural analogs show varied bioactivities?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with substituent variations (e.g., halogenation of naphthalene or furan rings). Test bioactivity against a panel of targets (e.g., kinases, GPCRs).
- 3D-QSAR Modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to correlate substituent positions with activity cliffs .
- Contradiction Analysis : If an analog with a nitro group shows reduced activity despite computational predictions, investigate steric clashes via crystallography or MD simulations .
Q. What strategies mitigate degradation of this compound under varying pH conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. The hydroxyethyl group may undergo oxidation at pH > 10, requiring antioxidant additives (e.g., BHT) .
- Formulation Optimization : Encapsulation in cyclodextrins or liposomes enhances stability in acidic environments (e.g., gastrointestinal tract) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
